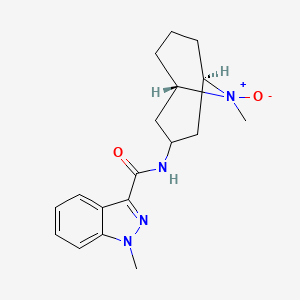
Granisetron N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Granisetron N-Oxide is a derivative of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Granisetron is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . This compound retains the core structure of granisetron but includes an additional oxygen atom, which may influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Granisetron N-Oxide can be synthesized through the oxidation of granisetron. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the oxygen atom into the granisetron molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Granisetron N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced back to granisetron using reducing agents.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Granisetron.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Granisetron N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of granisetron.
Biology: Investigated for its interactions with serotonin receptors and potential effects on neurotransmission.
Medicine: Explored for its antiemetic properties and potential use in treating nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mechanism of Action
Granisetron N-Oxide exerts its effects by binding to the serotonin 5-HT3 receptor, similar to granisetron. This binding inhibits the action of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking the 5-HT3 receptor, this compound prevents the initiation of the vomiting reflex both centrally (in the brain) and peripherally (in the gastrointestinal tract) .
Comparison with Similar Compounds
Granisetron: The parent compound, used widely as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Tropisetron: A 5-HT3 receptor antagonist used for similar indications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor affinity.
Uniqueness: Granisetron N-Oxide is unique due to its additional oxygen atom, which may alter its pharmacokinetics and pharmacodynamics compared to granisetron. This modification can potentially lead to differences in receptor binding affinity, metabolic stability, and overall efficacy .
Properties
CAS No. |
160177-68-4 |
|---|---|
Molecular Formula |
C18H24N4O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-methyl-N-[(1S,5R)-9-methyl-9-oxido-9-azoniabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-21-16-9-4-3-8-15(16)17(20-21)18(23)19-12-10-13-6-5-7-14(11-12)22(13,2)24/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+,22? |
InChI Key |
UMBTYYGXIVUPCY-NFFIMNGOSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)[N+]4(C)[O-] |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)[N+]4(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


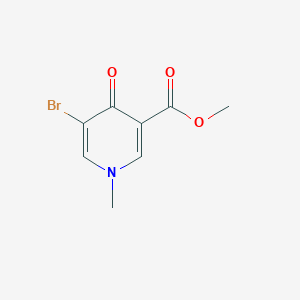
![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
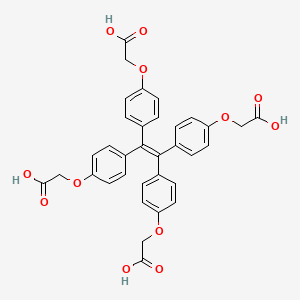
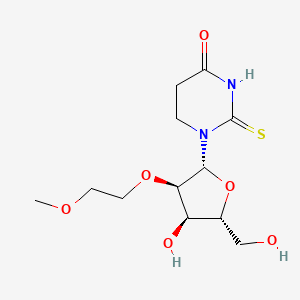

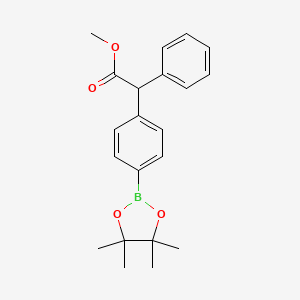
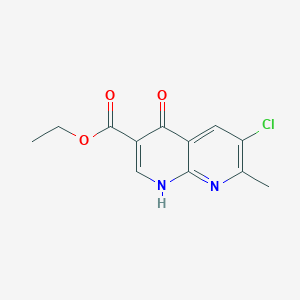
![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
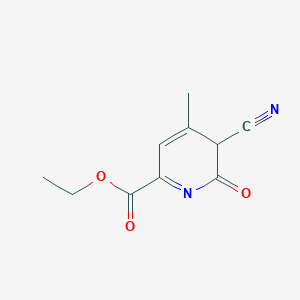
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)
![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)
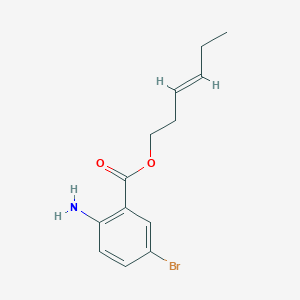
![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)
